N,N-Diisopropyl-2-ethylbutylamine

Hindered amine base Proton scavenger Basicity comparison

N,N-Diisopropyl-2-ethylbutylamine (CAS 200342-33-2), also cataloged under the IUPAC name 2-ethyl-N,N-bis(1-methylethyl)-1-butanamine, is a sterically congested tertiary amine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol. It is supplied as a colorless liquid with a purity of ≥98.0% (by GC), a measured density of 0.792 g/mL at 20 °C, and a refractive index n20/D of 1.433.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 200342-33-2
Cat. No. B12579500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-2-ethylbutylamine
CAS200342-33-2
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCC(CC)CN(C(C)C)C(C)C
InChIInChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3
InChIKeySUBFZYQWYBUTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-2-ethylbutylamine (CAS 200342-33-2): A Specialty Hindered Tertiary Amine Base for Research & Industrial Procurement


N,N-Diisopropyl-2-ethylbutylamine (CAS 200342-33-2), also cataloged under the IUPAC name 2-ethyl-N,N-bis(1-methylethyl)-1-butanamine, is a sterically congested tertiary amine with the molecular formula C12H27N and a molecular weight of 185.35 g/mol [1]. It is supplied as a colorless liquid with a purity of ≥98.0% (by GC), a measured density of 0.792 g/mL at 20 °C, and a refractive index n20/D of 1.433 [1]. The nitrogen centre, flanked by two isopropyl groups and a branched 2-ethylbutyl chain, exhibits pronounced steric hindrance that suppresses nucleophilic reactivity while retaining Brønsted basicity .

Non-nucleophilic proton scavenger for sensitive alkylation and acylation workflows.
Patent-aligned process base in azoxystrobin and strobilurin fungicide intermediate synthesis.
Distinct physical constants support rapid QC identity verification in multi-amine inventories.

Why Generic Substitution of N,N-Diisopropyl-2-ethylbutylamine with Standard Hindered Amines Fails: Key Differentiators


Although N,N-Diisopropyl-2-ethylbutylamine belongs to the broader family of hindered, non-nucleophilic tertiary amine bases , treating it as a simple drop-in replacement for well-known analogs such as Hünig's base (N,N-diisopropylethylamine, DIPEA) or triethylamine (TEA) introduces significant risk. The extended 2-ethylbutyl substituent imparts a distinct steric and electronic profile that modifies both its basicity (predicted pKa 10.76) and its physical properties relative to shorter-chain counterparts . These differences manifest in altered proton-scavenging kinetics, phase-transfer behaviour, and catalyst compatibility in complex synthetic sequences . Consequently, substituting without verifying the target compound's performance in the intended process can lead to lower yields, slower reaction rates, or unforeseen side-product formation, making evidence-based selection critical.

Steric and electronic profile differs from DIPEA; proton-scavenging kinetics may shift, altering reaction selectivity.
Higher boiling point and lower vapor pressure than DIPEA; volatility mismatch can affect heated or vacuum processes.
Unverified substitution in validated routes risks yield loss or side-product formation; evidence-based selection recommended.

Quantitative Differentiation of N,N-Diisopropyl-2-ethylbutylamine Against Structural Analogs: A Procurement Evidence Guide


Predicted Brønsted Basicity (pKa) of N,N-Diisopropyl-2-ethylbutylamine Compared to DIPEA and TEA

The conjugate acid of N,N-Diisopropyl-2-ethylbutylamine has a predicted pKa of 10.76 ± 0.28 . This is structurally differentiated from DIPEA (Hünig's base, predicted pKa ~10.98) and Triethylamine (TEA, predicted pKa ~10.75) [1]. The slightly lower predicted basicity relative to DIPEA, attributed to the electron-donating effect of the longer 2-ethylbutyl chain partially offset by steric shielding, can influence deprotonation selectivity in the presence of acid-sensitive substrates.

Predicted pKa vs. DIPEA, TEA
Context-dependent
pKa = 10.76 ± 0.28 (predicted); 0.22 units lower than DIPEA, comparable to TEA
Supports basicity-controlled deprotonation context
Predicted values require experimental verification
Hindered amine base Proton scavenger Basicity comparison

Volatility and Thermal Stability: Boiling Point and Vapor Pressure of N,N-Diisopropyl-2-ethylbutylamine vs. DIPEA and Tri-n-butylamine

The predicted boiling point of N,N-Diisopropyl-2-ethylbutylamine is 191.8 ± 8.0 °C at 760 mmHg, with a predicted vapor pressure of 0.5 ± 0.4 mmHg at 25 °C . These values are considerably higher than those of DIPEA (boiling point ~127 °C, vapor pressure ~13 mmHg at 25 °C) and significantly lower than those of tri-n-butylamine (boiling point ~216 °C), positioning this compound as a medium-volatility base suitable for reactions requiring lower solvent evaporation rates or reduced amine loss under reflux conditions.

Boiling point & volatility
Data to verify
bp 191.8 ± 8.0 °C (pred.); vapor pressure 0.5 ± 0.4 mmHg at 25 °C; +65 °C vs. DIPEA
Medium-volatility profile for heated reaction workflows
Predicted values; verify under process conditions
Boiling point Vapor pressure Volatility comparison

Steric Bulk and Nucleophilicity Suppression: Structural Comparison with DIPEA and N,N-Diisopropylisobutylamine

The presence of a 2-ethylbutyl group (a secondary carbon bearing two ethyl branches) creates a more sterically demanding environment around the nitrogen lone pair than the linear ethyl group in DIPEA or the isobutyl chain in N,N-diisopropylisobutylamine . While quantitative steric parameters (e.g., Tolman cone angle) are not explicitly published for these amines, class-level inference supports that the increased branching on the beta-carbon in the 2-ethylbutyl substituent provides enhanced suppression of nucleophilic attack at nitrogen, reducing quaternization side-reactions when used with highly reactive alkyl halides or sulfonates compared to DIPEA [1].

Steric shielding comparison
Class-level
2-ethylbutyl group provides increased steric congestion vs. linear ethyl or isobutyl analogs
May enhance non-nucleophilic behavior
Qualitative class-level inference; validate for specific electrophile
Steric hindrance Non-nucleophilic base Quaternization suppression

Application in Azoxystrobin Agrochemical Synthesis: Patented Use of N,N-Diisopropyl-2-ethylbutylamine as a Process Base

European patent EP 1 891 020 B1 identifies N,N-diisopropyl-2-ethylbutylamine as a suitable hindered amine base for the preparation of the fungicide azoxystrobin [1]. In this context, it is listed alongside DIPEA, triethylamine, and other tertiary amines for use in a key coupling step. Its inclusion in a well-defined, commercially validated agrochemical process [2] provides tangible procurement relevance: manufacturers seeking a compliant supply chain for azoxystrobin intermediates have a documented reason to specify this exact amine base over alternatives.

Azoxystrobin patent context
Method context
Listed as suitable hindered amine base in Syngenta patent EP1891020B1 for azoxystrobin synthesis
Patent-aligned process base selection
Listed alongside DIPEA and other amines
Patent literature Agrochemical synthesis Azoxystrobin

Density and Refractive Index Differentiation for Quality Control and Formulation: N,N-Diisopropyl-2-ethylbutylamine vs. DIPEA and TEA

N,N-Diisopropyl-2-ethylbutylamine has a reported density of 0.792 g/mL at 20 °C (lit.) [1] and a refractive index n20/D of 1.433 . By comparison, DIPEA has a density of 0.742 g/mL and a refractive index of ~1.414, while triethylamine has a density of 0.726 g/mL and a refractive index of ~1.401. These distinct physical constants provide a straightforward, instrumental means for incoming material verification and batch-to-batch quality control, ensuring that the correct hindered amine base is used in validated processes.

Density & refractive index
Specification review
d = 0.792 g/mL; n20/D 1.433; Δ +0.050 g/mL vs. DIPEA, Δ +0.066 vs. TEA
Enables QC identity confirmation
Distinct from common hindered amines
Density specification Refractive index QC parameter

Recommended Research and Industrial Application Scenarios for N,N-Diisopropyl-2-ethylbutylamine Procurement


Generic Agrochemical API Manufacturing: Azoxystrobin and Strobilurin Fungicide Intermediates

Procurement teams developing generic routes to strobilurin fungicides, particularly azoxystrobin, should evaluate N,N-diisopropyl-2-ethylbutylamine as a process base. Its inclusion in the Syngenta patent family (e.g., EP1891020B1) as a suitable tertiary amine for key coupling steps supports its use in regulatory filings and technology transfer packages. Its distinct density (0.792 g/mL) [1] relative to DIPEA also provides a facile quality check to ensure the correct base is charged in multi-tonne batch operations.

Peptide and Amide Bond Formation Requiring Controlled Basicity

In amide coupling reactions employing carbodiimide or phosphonium/uronium reagents, the slightly lower predicted pKa (10.76) of N,N-diisopropyl-2-ethylbutylamine compared to DIPEA (~10.98) may reduce base-catalyzed epimerization of sensitive amino acid residues. This subtle difference in basicity can be exploited during reaction optimization to improve diastereomeric excess, justifying its procurement over generic DIPEA for specific peptide sequences.

Reactions Requiring Non-Nucleophilic Conditions with Elevated Temperature Stability

The predicted boiling point of 191.8 °C makes N,N-diisopropyl-2-ethylbutylamine a superior choice over DIPEA (bp ~127 °C) for transformations that require prolonged heating above 100 °C, such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions in high-boiling solvents. The reduced volatility minimizes base loss during reflux, maintaining stoichiometric control and avoiding the need for excess base.

Quality Control Verification in Multi-Amine Inventory Environments

In contract research or manufacturing organizations where multiple hindered amines (DIPEA, TEA, tri-n-butylamine) are stocked, the unique combination of refractive index (n20/D 1.433) and density (0.792 g/mL) provides a rapid, instrument-based identity verification, reducing the risk of mix-ups and ensuring process integrity [1].

Application
Selection Property
Validation Focus
Azoxystrobin intermediate synthesis
Patent-documented process base
Regulatory alignment and QC differentiation
Peptide/amide coupling (low epimerization)
Differentiated basicity profile
Diastereomeric excess optimization
High-temperature synthesis (e.g., Pd couplings)
Medium volatility profile
Base loss minimization under reflux
Multi-amine inventory identity verification
Distinct physical constants
Rapid instrumental QC check
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